molecular formula C4H4Cl2N4 B1296591 2,5-Diamino-4,6-dichloropyrimidine CAS No. 55583-59-0

2,5-Diamino-4,6-dichloropyrimidine

Cat. No.: B1296591
CAS No.: 55583-59-0
M. Wt: 179 g/mol
InChI Key: ZXWGHENZKVQKPX-UHFFFAOYSA-N
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Description

2,5-Diamino-4,6-dichloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two amino groups at positions 2 and 5, and two chlorine atoms at positions 4 and 6. It is widely used in various fields due to its unique chemical properties and biological activities.

Safety and Hazards

2,5-Diamino-4,6-dichloropyrimidine is classified as a hazardous substance. It causes skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Biochemical Properties

2,5-Diamino-4,6-dichloropyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of nucleoside analogs and antiviral agents. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and thymidylate synthase, which are essential for DNA synthesis and repair. The compound’s interaction with these enzymes involves competitive inhibition, where this compound binds to the active site, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity .

Cellular Effects

This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it inhibits the production of nitric oxide (NO) in immune-activated cells, which plays a role in inflammatory responses . This inhibition is achieved without suppressing cell viability, indicating that this compound selectively targets specific cellular pathways without causing widespread cytotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It acts as a competitive inhibitor for enzymes like DHFR and thymidylate synthase, binding to their active sites and preventing the natural substrates from accessing these sites . This inhibition disrupts the normal function of these enzymes, leading to a decrease in DNA synthesis and repair, which can be beneficial in antiviral and anticancer therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that its inhibitory effects on nitric oxide production remain consistent over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and metabolism. It interacts with enzymes such as DHFR and thymidylate synthase, which are critical for the synthesis of thymidine and other nucleotides . These interactions can alter metabolic flux and affect the levels of various metabolites, potentially leading to changes in cellular function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it exerts its effects on DNA synthesis and repair . It may also localize to specific organelles, such as the mitochondria, depending on the presence of targeting signals or post-translational modifications that direct its movement within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diamino-4,6-dichloropyrimidine typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent in the presence of an amide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

4,6-dichloropyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWGHENZKVQKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306500
Record name 2,5-Diamino-4,6-dichloropyrimidine
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55583-59-0
Record name 4,6-Dichloro-2,5-pyrimidinediamine
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Record name NSC 176971
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Record name 55583-59-0
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Record name 2,5-Diamino-4,6-dichloropyrimidine
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Record name 2,5-Pyrimidinediamine, 4,6-dichloro
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Synthesis routes and methods I

Procedure details

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (0.14 mol, 25 g) was filled into a dry reactor. Dry 1,2,3-trichloropropane (51.96 ml) was then added and the whole was stirred. Subsequently, tetramethylammonium chloride (0.29 mol, 31.25 g) and then POCl3 (0.54-0.81 mol, 124.9-83.28 g, 50.6-75.9 ml) were added. The reaction was heated at reflux temperature (about 115° C.) for 24 h. The reaction was then cooled to below 50° C., ice water (24.44 mol, 440.44 g) was added and the whole was kept below 55° C. Subsequently, the reaction was adjusted to a pH of between 6.5 and 7.0 using 50% strength NaOH (3.12 mol, 124.92 g, 163.3 ml) and the temperature was kept below 55° C. The reaction was stirred at between 50 and 60° C. for 30 min. Tetrahydrofuran (3.7 mol, 267.0 g, 300 ml) was then added. In order to remove undesired material, the whole mixture was filtered through Celite and the filter cake was then washed with ethyl acetate (20.5 mol, 1806.58 g, 2002.86 ml) for subsequent extraction. The organic phase (tetrahydrofuran and ethyl acetate) was washed 3 times with water (5.57 mol, 100.32 g, 100.32 1), dried over NaHCO3 and filtered. Ethyl acetate was removed by vacuum distillation. Hexane (0.77 mol, 66.14 g, 100.36 ml) was then added to the residual organic material, and the whole was cooled to below 10° C., filtered and then dried at 50° C. in vacuo. The title product (0.09 mol, 15.71 g) was obtained as a slightly brownish solid, corresponding to a yield of about 65% based on 2,5-diamino-4,6-dihydroxypyrimidine employed.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2002.86 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
51.96 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
440.44 g
Type
reactant
Reaction Step Six
Name
Quantity
163.3 mL
Type
reactant
Reaction Step Seven
Quantity
100.36 mL
Type
reactant
Reaction Step Eight
Name
Quantity
63.25 (± 12.65) mL
Type
reactant
Reaction Step Nine
Quantity
31.25 g
Type
catalyst
Reaction Step Nine
Yield
65%

Synthesis routes and methods II

Procedure details

A suspension of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (5.0 g, 28 mmol) and tetraethylammonium chloride (27.8 g, 0.167 mmol) in phosphorus oxychloride (80 ml) was heated at 105° C. for 20 hours. After cooling down to room temperature, the excess phosphorus oxychloride was distilled off under vacuum. The reaction mixture was poured into ice water and the pH was adjusted to 4, and the mixture was stirred for 1 hour at 50° C. The pH was adjusted to 7 and the product was extracted with ethyl acetate, washed with a saturated NaHCO3 solution, brine and dried over Na2SO4. After removing the solvents under reduced pressure, the residue was purified by flash chromatography on silica (CH2Cl2/MeOH 50:1), affording the title compound (3.21 g, 64%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
catalyst
Reaction Step One
Yield
64%

Synthesis routes and methods III

Procedure details

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (Example 3, 500 mg, 2.42 mmol) was dissolved in 0.1 N hydrochloric acid (5 mL, 2.5 mequiv) and ethanol (7 mL) at reflux. The solution was refluxed for 5 hours. Volatiles were removed in vacuo. The residue was partitioned between water (30 mL) adjusted to pH 8 with dilute ammonium hydroxide and ethyl acetate (75 mL). The ethyl acetate layer was dried (sodium sulfate). Evaporation of the ethyl acetate left pink solid (0.40 g). Recrystallization of the solid from 95% ethanol gave the title compound (IV) as light pink needles (280 mg, 65%); darkens and shrinks to black solid above 185° C., does not become fluid below 300° C.; 1H-NMR (DMSO-d6) and mass spectra identical to those described in Example 4.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2-amino-4,6-dichloro-5-[(dimethylamino)methylene]amino}pyrimidine (Example 2, 500 mg, 2.14 mmol), pH 3.2 aqueous potassium phosphate buffer (1.5 M, 6 mL, prepared as described in Example 3), water (1 mL), and ethanol (5 mL) was refluxed gently for 28 hours. During the reflux period, pH was maintained at ca. 3 by addition of 85% phosphoric acid. Volatiles were evaporated in vacuo and the residual solids partitioned between water (30 mL, adjusted to ph 8 with dilute ammonium hydroxide) and chloroform (75 mL). The chloroform layer was dried (sodium sulfate) and the chloroform evaporated to leave off-white solid (0.30 g). Crystallization of this solid from ethanol:water/4:1 gave the title compound (IV) as light pink needles (332 mg, 61%); darkens and shrinks to black solid above 185° C., does not become fluid below 300° C.; 1H-NMR (DMSO-d6) and mass spa identical to those described in Example 4.
[Compound]
Name
2-amino-4,6-dichloro-5-[(dimethylamino)methylene]amino
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (1.8 g), tetraethyl ammonium chloride (9.8 g) (dry) and phosphorus oxychloride (5.5 ml) were heated at 105° for 20 hours. The reaction mixture was processed as in Example 1 on a smaller scale to give 0.9 g (50% yield) 2,5-diamino-4,6-dichloropyrimidine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 2
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 3
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 4
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 5
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 6
2,5-Diamino-4,6-dichloropyrimidine
Customer
Q & A

Q1: What is the primary use of 2,5-Diamino-4,6-dichloropyrimidine in scientific research?

A1: this compound serves as a key precursor in the synthesis of various biologically active compounds, particularly 9-substituted guanine derivatives. [, , ] These derivatives are important building blocks for synthesizing nucleoside analogues, which have shown potential antiviral activity against viruses like herpes simplex virus (HSV-1) and human immunodeficiency virus (HIV-1). []

Q2: Can you provide an example of how this compound is used to synthesize a specific compound and what makes that compound significant?

A2: One example is the synthesis of N-10-methyl-4-thiofolic acid (compound 21), a potential inhibitor of tetrahydrofolate cofactors. [] Researchers reacted this compound with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime to initiate a multi-step synthesis, ultimately yielding N-10-methyl-4-thiofolic acid. This compound exhibited potent growth inhibition against Streptococcus faecium ATCC 8043. []

Q3: Are there alternative synthetic routes to the compounds typically derived from this compound?

A3: Yes, alternative synthetic routes exist. For instance, N-10-methyl-4-thiopteroic acid (compound 12) can be synthesized using a different approach that doesn't directly involve this compound as the starting material. [] This alternative route highlights the versatility in synthetic chemistry for obtaining specific target molecules.

Q4: The abstract of one paper mentions “2,5-diamino-4,6-dichloropyrimidines protected in n-5”. [] What is the significance of this protection strategy?

A4: Protecting specific functional groups within a molecule like this compound is crucial during chemical synthesis. The N-5 protection ensures that only the desired reactions occur at other reactive sites of the molecule. This strategy prevents unwanted side reactions and improves the yield of the target compound. []

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